Sdh-IN-12
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Overview
Description
Preparation Methods
The preparation of Sdh-IN-12 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, along with polyethylene glycol (PEG300) and Tween 80 . The compound is typically stored at -20°C in powder form and can be reconstituted in various solvents for experimental use .
Chemical Reactions Analysis
Sdh-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include succinate dehydrogenase (SDH) assay buffers, substrates, and probes . The major products formed from these reactions are typically analyzed using colorimetric assays to measure enzymatic activity .
Scientific Research Applications
Sdh-IN-12 has a wide range of scientific research applications. It is used in studies related to bioenergetics, intermediary metabolism, and mitochondrial function . The compound is also significant in medical research, particularly in understanding the role of succinate dehydrogenase in various diseases, including cancers and neurodegenerative disorders . Additionally, this compound is used in agricultural research to develop fungicides targeting plant fungal pathogens .
Mechanism of Action
The mechanism of action of Sdh-IN-12 involves its inhibitory effects on succinate dehydrogenase, an enzyme involved in both the tricarboxylic acid cycle and the mitochondrial respiratory chain . By inhibiting this enzyme, this compound disrupts the oxidation of succinate to fumarate, leading to a reduction in cellular energy production . This inhibition affects various molecular targets and pathways, including the electron transport chain and oxidative phosphorylation .
Comparison with Similar Compounds
Sdh-IN-12 is compared with other succinate dehydrogenase inhibitors (SDHIs) such as carboxin, fluxapyroxad, boscalid, benzovindiflupyr, bixafen, and penflufen . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular structure and its broad-spectrum inhibitory effects on succinate dehydrogenase .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of bioenergetics, medicine, and agriculture. Its unique inhibitory effects on succinate dehydrogenase make it a valuable tool for studying various biological processes and developing new therapeutic and agricultural solutions.
Properties
Molecular Formula |
C19H13F5N4O2 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H13F5N4O2/c1-28-8-11(16(27-28)17(23)24)18(29)26-19(30)25-14-5-3-2-4-10(14)9-6-12(20)15(22)13(21)7-9/h2-8,17H,1H3,(H2,25,26,29,30) |
InChI Key |
JWCRMYYAEMGXOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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